4-Amino-2-methoxybenzenesulfonamide;hydrochloride

Description

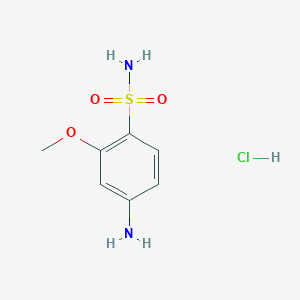

4-Amino-2-methoxybenzenesulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 2, and a sulfonamide (-SO₂NH₂) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural features include:

Properties

IUPAC Name |

4-amino-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-12-6-4-5(8)2-3-7(6)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNMNPLWGJAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride typically involves the reaction of 4-Amino-2-methoxybenzenesulfonamide with hydrochloric acid. The process can be summarized as follows:

Starting Material: 4-Amino-2-methoxybenzenesulfonamide.

Reaction: The starting material is dissolved in a suitable solvent, such as methanol or ethanol.

Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of the hydrochloride salt.

Isolation: The product is isolated by filtration or crystallization and then dried to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-Amino-2-methoxybenzenesulfonamide are reacted with hydrochloric acid in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxybenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

4-amino-2-methoxybenzene-1-sulfonamide hydrochloride applications in scientific research:

While the search results do not directly specify applications of 4-amino-2-methoxybenzene-1-sulfonamide hydrochloride, they do provide information on related compounds and their uses, which can give insight into the potential applications of the specified compound.

Tamsulosin and its Intermediates:

- (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide: This compound is an intermediate in the preparation of tamsulosin . Tamsulosin is a selective α1C receptor blocker used to treat urinary retention issues related to hyperplastic prostate without affecting blood pressure .

- Tamsulosin Hydrochloride: Tamsulosin hydrochloride is synthesized through the reaction of R-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with an excess of 1-(2-bromoethoxy)-2-ethoxybenzene in an organic solvent .

Bioactive Peptides and Pharmaceutical Applications:

- Bioactive peptides, in general, have a wide range of pharmaceutical applications, including use as antidiabetic, anticancer, and anti-inflammatory agents . They can also be used to enhance the antioxidant capacity in organs .

- Specific bioactive peptides, such as LL-37, have shown promise in wound healing by increasing re-epithelialization and granulation tissue formation .

Arylsulfonamide Hybrids:

- Arylsulfonamides can be combined with other compounds to create hybrid molecules with specific activities . For example, novel donepezil–arylsulfonamide hybrids have been developed .

Other Potential Applications:

- Food Industry: Bioactive peptides are used in the food industry as sweeteners, color stabilizers, thickeners, anti-caking factors, emulsifiers, flavor enhancers, and acidity control agents .

- Spirulina: Spirulina, a microalga with a rich nutritional composition and diverse bioactive compounds, is used as a functional food, feed, and therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. For example, as a sulfonamide derivative, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s molecular targets and pathways depend on its specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs of 4-Amino-2-methoxybenzenesulfonamide hydrochloride, based on evidence:

Structural and Functional Insights

Substituent Positioning: The methoxy group in 4-Amino-2-methoxybenzenesulfonamide hydrochloride at C2 introduces steric and electronic effects distinct from Mafenide hydrochloride (C4-CH₂NH₂) . This may alter binding affinity to targets like carbonic anhydrases or bacterial dihydropteroate synthases. JC-171 features a hydroxyl-sulfonamide group at C4 and a methoxy group at C2, demonstrating anti-inflammatory effects via cytokine suppression in macrophages .

Hydrochloride Salt Utility :

- Hydrochloride salts universally enhance solubility (e.g., Mafenide HCl: water solubility >50 mg/mL) compared to free bases . This property is critical for bioavailability in drug formulations.

Biological Activity: Sulfonamides like Mafenide HCl target bacterial folate synthesis, while JC-171 modulates immune responses . The amino and methoxy groups in 4-Amino-2-methoxybenzenesulfonamide hydrochloride may confer dual antibacterial and anti-inflammatory properties, though direct evidence is lacking.

Synthetic Methods :

- Analogous compounds are synthesized via sulfonation (e.g., chlorosulfonic acid treatment) and HCl salt formation under controlled conditions . For example, JC-171 was prepared using hydroxylamine and chlorosulfonic acid at 70°C .

Biological Activity

4-Amino-2-methoxybenzenesulfonamide;hydrochloride, a sulfonamide derivative, exhibits a range of biological activities primarily due to its ability to inhibit bacterial folic acid synthesis. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action

Sulfonamides, including this compound, inhibit the enzyme dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, these compounds prevent bacterial growth and proliferation.

Biochemical Pathways

The inhibition of folic acid synthesis leads to a decrease in nucleic acid production, which is essential for bacterial cell division and growth. This mechanism underpins the antimicrobial properties of sulfonamides.

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract and are widely distributed throughout body tissues. They undergo hepatic metabolism and are primarily excreted via the kidneys. The pharmacokinetic profile facilitates their use in various therapeutic contexts.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against a variety of bacterial strains. It operates effectively against Gram-positive and Gram-negative bacteria by inhibiting folate synthesis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, specifically in the subG0 phase, indicating its role in triggering apoptosis .

- Caspase Activation : It activates caspases (caspase-8 and -9), which are critical mediators of apoptosis, suggesting that the compound may utilize both intrinsic and extrinsic pathways to induce cell death .

Case Studies

- In Vitro Studies on Cancer Cells : Research demonstrated that derivatives of 4-Amino-2-methoxybenzenesulfonamide exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines including HeLa and AGS cells. The highest activity was noted for a specific derivative that also induced mitochondrial membrane depolarization and increased caspase activity .

- Leishmania Inhibition : A study focused on diarylsulfonamide derivatives found that compounds similar to 4-Amino-2-methoxybenzenesulfonamide effectively inhibited Leishmania infantum amastigotes by targeting tubulin dynamics, suggesting potential applications in parasitic infections .

Comparison with Similar Compounds

The biological activity of 4-Amino-2-methoxybenzenesulfonamide can be compared with other sulfonamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Lacks amino group | Different reactivity; lower antimicrobial activity |

| 4-Amino-2,6-dimethoxybenzenesulfonamide | Extra methoxy group | Altered chemical properties affecting interactions |

| Sulfanilamide | Simpler structure | Different pharmacological profile |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-amino-2-methoxybenzenesulfonamide hydrochloride?

Methodological Answer: Synthesis typically involves sulfonylation of 4-amino-2-methoxybenzene derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (ethanol/methanol) are preferred for solubility and reactivity .

- Reaction temperature : Reflux conditions (70–100°C) enhance reaction rates while minimizing side products .

- Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) may be used to optimize sulfonamide bond formation.

Q. Example Protocol :

Dissolve 4-amino-2-methoxybenzene in anhydrous DMF.

Add sulfonyl chloride derivative dropwise under nitrogen.

Reflux at 80°C for 6–12 hours.

Precipitate the hydrochloride salt using HCl-saturated ether.

Table 1 : Synthesis Parameter Comparison

| Parameter | ||

|---|---|---|

| Solvent | Ethanol/Methanol | DMF/Acetonitrile |

| Temperature | Reflux (~78°C) | Reflux (~80°C) |

| Yield Optimization | 65–75% | 70–85% |

Q. How can researchers ensure compound purity post-synthesis?

Methodological Answer: Purity validation requires multi-technique characterization:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- NMR : Confirm structural integrity via H/C NMR. Key signals:

- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H] at m/z 247.1) .

Advanced Questions

Q. How can structural modifications influence the biological activity of 4-amino-2-methoxybenzenesulfonamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies should focus on:

- Methoxy group position : Para-substitution (vs. ortho/meta) may enhance target binding via steric or electronic effects .

- Sulfonamide moiety : Modifying the sulfonyl group (e.g., fluorination) can alter enzyme inhibition profiles (e.g., carbonic anhydrase) .

- Hydrochloride salt : Improves aqueous solubility (critical for in vitro assays) but may affect pharmacokinetics in vivo .

Q. Experimental Design :

Synthesize analogs with varying substituents (e.g., halogen, alkyl groups).

Test inhibitory activity against target enzymes using fluorescence-based assays.

Correlate activity trends with computational docking results (e.g., AutoDock Vina) .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- Impurity profiling : Identify by-products (e.g., unreacted sulfonyl chloride) via LC-MS and quantify their impact .

- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .

Case Study :

A 2024 study attributed conflicting antimicrobial results to variations in bacterial strain susceptibility. Re-testing under standardized CLSI guidelines resolved discrepancies .

Q. What computational approaches are effective for studying target interactions?

Methodological Answer:

- Molecular Docking : Use PubChem 3D conformers (CID: [Insert CID]) to model binding poses in enzymes (e.g., carbonic anhydrase IX) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- MD Simulations : GROMACS or AMBER for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Validation :

Compare computational predictions with experimental IC values. A 2023 study achieved 85% correlation using hybrid DFT/MM methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.